molecular formula C16H25Br B033840 1-Bromo-4-decylbenzene CAS No. 106418-67-1

1-Bromo-4-decylbenzene

Cat. No.: B033840
CAS No.: 106418-67-1
M. Wt: 297.27 g/mol
InChI Key: SWTGVSCSSDYINB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromo-4-decylbenzene can be achieved through several methods. One common method involves the bromination of decylbenzene. The steps are as follows :

  • Add p-brominated decylbenzene to an appropriate solvent.
  • Add sodium hydroxide or potash as a catalyst.
  • React under appropriate temperature and time conditions.
  • Obtain the product by centrifugal filtration.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-decylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-4-decylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-decylbenzene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where the bromine atom is replaced or coupled with other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

1-Bromo-4-decylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-dodecylbenzene: Similar in structure but with a longer alkyl chain.

    1-Bromo-4-octylbenzene: Similar in structure but with a shorter alkyl chain.

    4-Decylbromobenzene: Another name for this compound, highlighting its structural similarity.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .

Properties

IUPAC Name

1-bromo-4-decylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGVSCSSDYINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548534
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106418-67-1
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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